3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentanone
Overview
Description
“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentanone” is a chemical compound with the molecular formula C12H18BNO2 . It is related to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which is a compound used in various chemical reactions .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is a common reaction .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystallography : Compounds similar to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentanone, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, are synthesized through substitution reactions. These compounds' structures are verified through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is used for further molecular structure calculations, providing insight into their physicochemical properties (Huang et al., 2021).
Applications in Polymer Science
- Semiconducting Polymers : Boronated compounds, including those with tetramethyl-1,3,2-dioxaborolan-2-yl structures, are utilized in creating semiconducting polymers. These polymers demonstrate high performance due to their unique electronic properties, making them suitable for various technological applications (Kawashima et al., 2013).
Medicinal Chemistry and Drug Development
- Drug Precursors and Prochelators : Compounds like BSIH, which contain 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl structures, are explored in medicinal chemistry as prochelators. These compounds release metal chelators under specific conditions, such as oxidative stress, which could be beneficial for treating diseases related to metal ion imbalance (Wang & Franz, 2018).
Catalysis and Organic Synthesis
- Catalysis and Synthesis : Tetramethyl-1,3,2-dioxaborolan-2-yl compounds are integral in catalysis, particularly in the Suzuki-Miyaura cross-coupling reactions. These reactions are essential for constructing various complex organic molecules, indicating the significance of these compounds in synthetic organic chemistry (Rheault et al., 2009).
Material Science
- Fluorescence and Nanotechnology : Certain derivatives of tetramethyl-1,3,2-dioxaborolan-2-yl compounds contribute to the development of nanoparticles with enhanced fluorescence. These nanoparticles, used in material science and biotechnology, offer bright and tunable emission properties, useful in imaging and sensing applications (Fischer et al., 2013).
Mechanism of Action
Target of Action
Similar compounds are often used in the borylation of organic compounds .
Mode of Action
The compound is likely to interact with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. This process often occurs in the presence of a palladium catalyst .
Biochemical Pathways
It’s known that borylation reactions can lead to the formation of organoboron compounds, which are useful in organic synthesis and medicinal chemistry .
Pharmacokinetics
The solubility of the compound in acetone suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific targets it interacts with. Given its potential role in borylation reactions, it may facilitate the synthesis of complex organic molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the compound is stable at room temperature
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)8-5-6-9(13)7-8/h8H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLFXZQPFUVKQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.